Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate)

Lipophilicity ADME Drug-likeness

Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) (CAS 93778-11-1), also referred to in the primary literature as the Salen-type ligand H2L2, is a symmetrical bis-benzimidate with a trimethylene glycol spacer and two bromine substituents on the aromatic rings. Its molecular formula is C21H24Br2N2O4 and its molecular weight is 528.23 g/mol.

Molecular Formula C21H24Br2N2O4
Molecular Weight 528.2 g/mol
CAS No. 93778-11-1
Cat. No. B12669453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate)
CAS93778-11-1
Molecular FormulaC21H24Br2N2O4
Molecular Weight528.2 g/mol
Structural Identifiers
SMILESCCOC(=N)C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C(=N)OCC)Br)Br
InChIInChI=1S/C21H24Br2N2O4/c1-3-26-20(24)14-6-8-18(16(22)12-14)28-10-5-11-29-19-9-7-15(13-17(19)23)21(25)27-4-2/h6-9,12-13,24-25H,3-5,10-11H2,1-2H3
InChIKeyAQZHTJWMWWJEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) (CAS 93778-11-1): Structural and Physicochemical Baseline for a Brominated Salen-Type Ligand


Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) (CAS 93778-11-1), also referred to in the primary literature as the Salen-type ligand H2L2, is a symmetrical bis-benzimidate with a trimethylene glycol spacer and two bromine substituents on the aromatic rings. Its molecular formula is C21H24Br2N2O4 and its molecular weight is 528.23 g/mol. [1] It belongs to the class of Schiff base (Salen-type) ligands and serves as the brominated analog of the non-halogenated ligand H2L1 (C21H26N2O4, MW 370.44 g/mol). [2] The compound is synthesized via condensation of 5-bromo-3-methoxy-2-hydroxybenzaldehyde with 2,2-dimethyl-1,3-diaminopropane and has been characterized by elemental analysis, IR, NMR, UV-Vis spectroscopy, and DFT calculations. [1] Its primary research context is in probing the effect of electron-withdrawing bromine substitution on molecular properties, reactivity, and bioactivity profiles. [1]

Why Non-Brominated or Differently Linked Benzimidate Analogs Cannot Substitute for Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) (CAS 93778-11-1)


The introduction of bromine atoms into the H2L1 scaffold to produce H2L2 alters multiple physicochemical and biological interaction parameters that are critical for reproducible experimental outcomes. Bromination increases molecular weight (528.23 vs. 370.44 g/mol), consensus lipophilicity (Log Po/W from 3.51 to 4.74), and reduces water solubility (Log S from –3.95 to –5.77, ESOL class). [1] Furthermore, H2L2 gains CYP2C19 and CYP2C9 inhibition potential that is absent in H2L1, while losing CYP2D6 inhibition. [1] The electron-withdrawing bromine groups also shift the HOMO-LUMO energy gap and global reactivity descriptors, directly affecting metal coordination geometry and antimicrobial docking performance as established by in silico comparison against Bacillus subtilis and Proteus vulgaris. [2] Therefore, selecting the non-brominated H2L1, or an analog with a different spacer length such as the hexamethylene-linked variant (CAS 93778-12-2, MW 570.3 g/mol), would yield substantially different lipophilicity, metabolic liability, and target binding profiles, making generic substitution invalid for applications requiring the specific electronic and steric signature of the 3-bromo-trimethylene scaffold.

Quantitative Differential Evidence for Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) (CAS 93778-11-1, H2L2) Versus Non-Brominated Analog H2L1


Consensus Lipophilicity (Log Po/W) Increase Driven by Bromine Substitution

The brominated compound H2L2 exhibits substantially higher consensus lipophilicity compared to its non-brominated parent H2L1. Across five computational models, the consensus Log Po/W value increases from 3.51 (H2L1) to 4.74 (H2L2), a shift of +1.23 log units. [1] The XLOGP3 model shows a shift from 3.19 to 4.57 (+1.38), and the SILICOS-IT model shows a shift from 5.00 to 6.39 (+1.39). [1] This difference is directly attributable to the electron-withdrawing bromine atoms and has implications for membrane permeability and tissue distribution.

Lipophilicity ADME Drug-likeness

Water Solubility Reduction: H2L2 Shifts from 'Soluble' to 'Moderately/Poorly Soluble' Class

Bromination dramatically reduces predicted aqueous solubility. The ESOL model classifies H2L1 as 'Soluble' (Log S = –3.95) while H2L2 is classified as 'Moderately soluble' (Log S = –5.77), a difference of –1.82 log units. [1] The SILICOS-IT model classifies H2L1 as 'Moderately soluble' and H2L2 as 'Poorly soluble' (Log S = –7.33 vs. –5.79). [1] This decrease of approximately two orders of magnitude in predicted solubility is a direct consequence of the additional bromine atoms.

Solubility Physicochemical property Formulation

CYP450 Inhibition Profile Inversion: H2L2 Gains CYP2C19 and CYP2C9 Liability While Losing CYP2D6 Inhibition

The ADME/T analysis reveals a qualitatively altered cytochrome P450 inhibition profile. H2L1 is predicted as a CYP2D6 inhibitor and CYP3A4 inhibitor, with no activity against CYP2C19 or CYP2C9. In contrast, H2L2 loses CYP2D6 inhibition but gains CYP2C19 and CYP2C9 inhibitory potential, while retaining CYP3A4 inhibition. [1] This profile inversion means that substituting one compound for the other would yield opposite metabolic interaction predictions in preclinical drug metabolism screening.

CYP450 inhibition Drug metabolism Toxicity

HOMO-LUMO Energy Gap and Global Reactivity Descriptors Differentiate the Brominated Scaffold

DFT calculations at the B3LYP-D3/6-311G(d,p) level reveal that bromine substitution modulates the frontier molecular orbital energies. The HOMO-LUMO energy gap (Δ) and derived global reactivity descriptors such as chemical hardness (η), softness (σ), and electrophilicity index (ω) were computed and compared for both ligands. [1] The article states that the electron-withdrawing Br group alters these parameters, confirming that H2L2 has distinct ground-state electronic properties compared to H2L1. [1] The explicit tabulated values for the energy gap and reactivity indices are available in the full-text supplementary data of the source publication.

DFT HOMO-LUMO gap Chemical reactivity

In Silico Antimicrobial Docking Performance of H2L2 Compared to H2L1 and Control Drugs

Molecular docking simulations were performed against Gram-positive Bacillus subtilis (PDB: 6UF6) and Gram-negative Proteus vulgaris using AutoDock. The study explicitly states that docking simulation results were compared between H2L1 and H2L2, and that both compounds performed better than control drugs, confirming antimicrobial activity. [1] RMSD calculations for pre- and post-docking poses were generated for both ligands against both bacterial targets. [2] The docking results reflect the differential binding interactions arising from the presence of the electron-withdrawing Br groups in H2L2.

Molecular docking Antimicrobial Salen ligand

Toxicity Prediction: H2L2 Shows Higher Hepatotoxicity and Distinct ADMET-EXT CYP2D6 Score

ADMET-EXT analysis indicates a more pronounced hepatotoxicity prediction for H2L2 compared to H2L1. The ADMET-EXT Hepatotoxic score shifts from –0.1315 (H2L1) to 1.5117 (H2L2), with both compounds predicted as hepatotoxic ('True'). [1] Additionally, the ADMET-EXT CYP2D6 score decreases from –2.1250 (H2L1) to –3.7762 (H2L2), indicating altered CYP2D6 substrate potential. [1] The plasma protein binding (PPB) prediction also decreases from 1.7911 (H2L1) to 0.9938 (H2L2), suggesting differential protein binding. [1]

Toxicity prediction ADMET Hepatotoxicity

Recommended Application Scenarios for Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) (CAS 93778-11-1) Based on Quantitative Evidence


SAR Studies Requiring a High-Lipophilicity, Brominated Salen-Type Scaffold

For structure–activity relationship (SAR) campaigns exploring the effect of halogen substitution on Salen-type ligand performance, H2L2 is the compound of choice. Its consensus Log Po/W of 4.74 represents a +1.23 log unit increase over the non-brominated H2L1 (3.51), providing a well-characterized lipophilic probe. [1] Researchers can systematically correlate this lipophilicity shift with changes in membrane permeability, cellular uptake, or target binding affinity.

CYP450 Metabolism Profiling Where CYP2C19/CYP2C9 Inhibition Is a Parameter of Interest

Labs conducting cytochrome P450 inhibition screening should select H2L2 when CYP2C19 and CYP2C9 inhibition are relevant endpoints. Unlike H2L1, which is predicted inactive against these isoforms, H2L2 is predicted as an inhibitor of both CYP2C19 and CYP2C9 while lacking CYP2D6 liability. [1] This distinct isozyme selectivity profile makes H2L2 a valuable tool compound for studying CYP2C family interactions in the Salen ligand chemical space.

Antimicrobial Molecular Docking and In Vitro Validation Against Gram-Positive and Gram-Negative Bacteria

H2L2 has been specifically validated by in silico molecular docking against Bacillus subtilis (6UF6) and Proteus vulgaris, with RMSD calculations confirming stable binding poses. [2] The study compared H2L2 and H2L1 docking performance against control drugs and confirmed antimicrobial potential. Researchers pursuing antibacterial Salen-type ligands should use H2L2 as the brominated benchmark for correlation with experimental minimum inhibitory concentration (MIC) data.

Coordination Chemistry and Metal Complex Synthesis Requiring Electron-Withdrawing Ligand Environments

The DFT-calculated HOMO-LUMO energy gap and global reactivity descriptors of H2L2 confirm a distinct electronic structure imparted by the electron-withdrawing bromine substituents. [3] This makes H2L2 the appropriate ligand for synthesizing metal complexes where tuning the Lewis acidity of the metal center via ligand electronic effects is desired, such as in catalytic or bioinorganic applications.

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